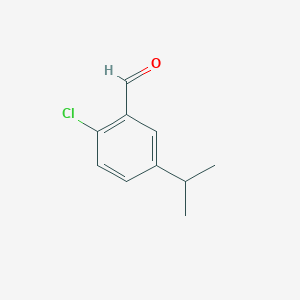

2-Chloro-5-isopropylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tetranuclear Orthometalated Complexes for Anticancer Properties

A study by Quiroga et al. (1998) explored the creation of tetranuclear orthometalated complexes of Pd(II) and Pt(II) derived from p-isopropylbenzaldehyde thiosemicarbazone. These complexes demonstrated significant anticancer properties, including cytotoxic activity in tumor lines resistant to cisplatin (cis-DDP), and the ability to form DNA interhelical cross-links, suggesting their potential in cancer treatment (Quiroga et al., 1998).

Binuclear Chloro-Bridged Palladated and Platinated Complexes

Another study by Quiroga et al. (1998) synthesized novel dimeric chloro-bridged complexes from p-isopropylbenzaldehyde thiosemicarbazone. These compounds exhibited in vitro antitumor activity against various human and murine cell lines, including those resistant to cisplatin. The analysis suggested their role in forming DNA interhelical cross-links, contributing to their mechanism of action (Quiroga et al., 1998).

Aldol Condensation Catalysis

Vrbková et al. (2015) investigated the aldol condensation of 4-isopropylbenzaldehyde and propanal using functionalized MCM-41 as a catalyst. This study highlights the catalyst's effectiveness and efficiency in producing forcyclamenaldehyde, with a yield significantly higher than homogeneous catalysis with H2SO4 (Vrbková et al., 2015).

C-H…O=C and C-H…H-C Interactions Study

Schaefer and Cox (1991) explored the interactions in the side chains of 2-isopropylbenzaldehyde, providing insights into the molecular conformations and chemical shifts of various protons, contributing to the understanding of molecular structure and behavior (Schaefer & Cox, 1991).

Tyrosinase Inhibitors from Cumin

Kubo and Kinst-Hori (1998) identified cuminaldehyde (p-isopropylbenzaldehyde) as a potent mushroom tyrosinase inhibitor from cumin. This derivative significantly inhibited the oxidation of l-3,4-dihydroxyphenylalanine (l-DOPA) by mushroom tyrosinase, showcasing potential applications in enzymatic inhibition (Kubo & Kinst-Hori, 1998).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-5-propan-2-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVNIYZJCQMHPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-isopropylbenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)

![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)